(4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a 2-methylpiperidin-1-yl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, including halogenation and substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the 2-Methylpiperidin-1-yl Group: This step involves the nucleophilic substitution of the halogenated phenyl ring with 2-methylpiperidine.
Formation of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols are used in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Boronic esters, boronic anhydrides
Reduction: Boranes, borohydrides
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The trifluoromethyl and 2-methylpiperidin-1-yl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the trifluoromethyl and 2-methylpiperidin-1-yl groups, making it less versatile.
Trifluoromethylphenylboronic Acid: Similar but lacks the 2-methylpiperidin-1-yl group.
Piperidinylphenylboronic Acid: Similar but lacks the trifluoromethyl group.
Uniqueness
(4-(2-Methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the trifluoromethyl and 2-methylpiperidin-1-yl groups, which enhance its reactivity and stability. This makes it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C13H17BF3NO2 |
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Molecular Weight |
287.09 g/mol |
IUPAC Name |
[4-(2-methylpiperidin-1-yl)-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H17BF3NO2/c1-9-4-2-3-7-18(9)10-5-6-12(14(19)20)11(8-10)13(15,16)17/h5-6,8-9,19-20H,2-4,7H2,1H3 |
InChI Key |
VKXSSPJPLNXFOU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2C)C(F)(F)F)(O)O |
Origin of Product |
United States |
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